molecular formula C10H10BrN B6253664 4-bromo-3,5-dimethyl-1H-indole CAS No. 1360900-72-6

4-bromo-3,5-dimethyl-1H-indole

Cat. No. B6253664
CAS RN: 1360900-72-6
M. Wt: 224.1
InChI Key:
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Description

4-bromo-3,5-dimethyl-1H-indole is a chemical compound with the CAS Number: 1360900-72-6 . It has a molecular weight of 224.1 .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years due to their significant role in natural products and drugs . The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields .


Chemical Reactions Analysis

4-Bromo-1H-indole-3-carbaldehyde has been explored as a key building block for a post-Ugi assembly of azepino [3,4,5-cd]indoles and spiroindolines .

Mechanism of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Safety and Hazards

Safety data sheets suggest that contact with 4-bromo-3,5-dimethyl-1H-indole should be avoided, including inhalation . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided .

Future Directions

4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid, 4-bromodehydrotryptophan, 3-indolylacetonitrile derivative, and marine alkaloid dictyodendrin B .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3,5-dimethyl-1H-indole involves the bromination of 3,5-dimethylindole followed by N-alkylation with 1-bromo-4-chlorobutane.", "Starting Materials": [ "3,5-dimethylindole", "bromine", "1-bromo-4-chlorobutane", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 3,5-dimethylindole with bromine in the presence of sodium hydroxide to yield 4-bromo-3,5-dimethylindole.", "Step 2: N-alkylation of 4-bromo-3,5-dimethylindole with 1-bromo-4-chlorobutane in the presence of sodium hydroxide in diethyl ether to yield 4-bromo-3,5-dimethyl-1H-indole." ] }

CAS RN

1360900-72-6

Molecular Formula

C10H10BrN

Molecular Weight

224.1

Purity

0

Origin of Product

United States

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